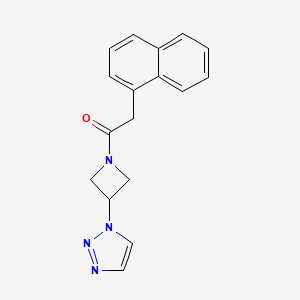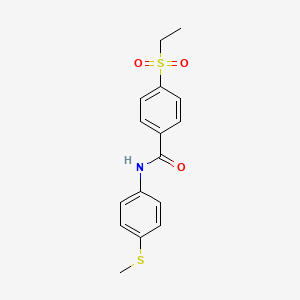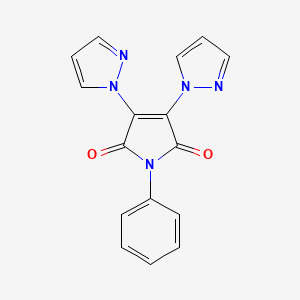
2-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a morpholino group and a tetramethyl dioxaborolane group attached to a benzonitrile . The morpholino group is a common feature in many pharmaceuticals and biologically active compounds. The tetramethyl dioxaborolane group is often used in organic synthesis, particularly in Suzuki coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the morpholino, benzonitrile, and tetramethyl dioxaborolane groups .Chemical Reactions Analysis
The tetramethyl dioxaborolane group is known to participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its morpholino, benzonitrile, and tetramethyl dioxaborolane groups .Scientific Research Applications
Reaction Mechanisms and Synthesis
1. Formation of Benzoxaboroles A study by Sporzyński et al. (2005) highlights the reaction of o-formylphenylboronic acid with morpholine, leading to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole. This compound is significant in organic chemistry for its unique structure and potential in further chemical transformations. The study provides insight into the solid-state structure of the compound, showcasing the typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment (Sporzyński, Lewandowski, Rogowska, & Cyrański, 2005).
2. Physicochemical Properties and Computational Analysis Research by Jezierska et al. (2010) delves into the physicochemical properties of benzoxaborole derivatives through a combination of spectroscopic and computational approaches. This research is crucial for understanding the receptor activity of these compounds toward sugars in aqueous solutions and provides a foundation for developing new compounds with tailored properties (Jezierska, Panek, Żukowska, & Sporzyński, 2010).
3. Synthesis and Characterization of Dioxaborolan-Phenoxy Compounds A study by Wu et al. (2021) focuses on the synthesis and structural characterization of compounds related to 2-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This research highlights the importance of these compounds in synthesizing materials with potential applications in various fields, including materials science and pharmaceuticals (Wu, Chen, Chen, & Zhou, 2021).
Mechanism of Action
Target of Action
Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
It’s worth noting that boronic acid derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid derivative forms a complex with a palladium catalyst, which then facilitates the formation of new carbon-carbon bonds .
Biochemical Pathways
The formation of new carbon-carbon bonds via suzuki-miyaura cross-coupling reactions can lead to the synthesis of various biologically active compounds, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The bioavailability of boronic acid derivatives can be influenced by factors such as their stability, solubility, and the presence of transporters in the body .
Result of Action
The ability of boronic acid derivatives to form new carbon-carbon bonds can lead to the synthesis of various biologically active compounds, potentially resulting in diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-morpholin-4-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-6-5-13(12-19)15(11-14)20-7-9-21-10-8-20/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIOXQUWUAJDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~6~-(2-chlorobenzyl)-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2968682.png)




![1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone](/img/structure/B2968692.png)
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;dihydrochloride](/img/structure/B2968693.png)

![5-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2968697.png)
![N-(2-bromo-4-methylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2968699.png)

![3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2968702.png)


